Cas no 1651833-48-5 (JWH 007-d9)

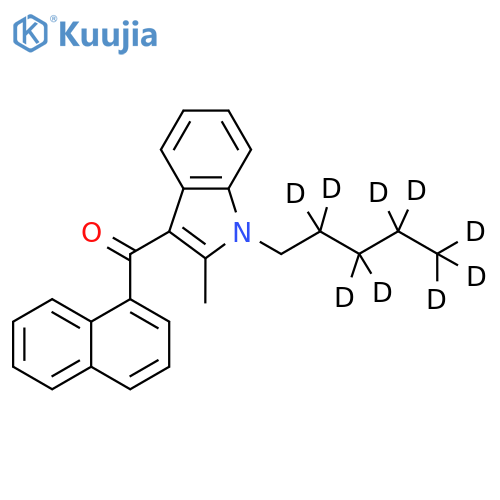

JWH 007-d9 structure

商品名:JWH 007-d9

CAS番号:1651833-48-5

MF:C25H25NO

メガワット:364.527561903

CID:4610593

JWH 007-d9 化学的及び物理的性質

名前と識別子

-

- JWH 007-d9

- [2-methyl-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone

-

- インチ: 1S/C25H25NO/c1-3-4-9-17-26-18(2)24(22-14-7-8-16-23(22)26)25(27)21-15-10-12-19-11-5-6-13-20(19)21/h5-8,10-16H,3-4,9,17H2,1-2H3/i1D3,3D2,4D2,9D2

- InChIKey: IBBNKINXTRKICJ-ZYWCKPJZSA-N

- ほほえんだ: C1C=C2C(C(C3C4C=CC=CC=4N(CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C=3C)=O)=CC=CC2=CC=1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 27

- 回転可能化学結合数: 6

JWH 007-d9 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | J211908-10mg |

JWH 007-d9 |

1651833-48-5 | 10mg |

$ 1240.00 | 2022-06-02 | ||

| 1PlusChem | 1P00AQRR-1mg |

JWH 007-d9 |

1651833-48-5 | ≥99% deuterated forms (d1-d9) | 1mg |

$130.00 | 2025-02-25 | |

| A2B Chem LLC | AF00455-1mg |

JWH 007-d9 |

1651833-48-5 | ≥99% deuterated forms (d1-d9) | 1mg |

$137.00 | 2024-04-20 | |

| TRC | J211908-1mg |

JWH 007-d9 |

1651833-48-5 | 1mg |

$ 155.00 | 2022-06-02 |

JWH 007-d9 関連文献

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

4. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

1651833-48-5 (JWH 007-d9) 関連製品

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量